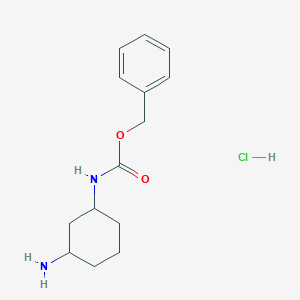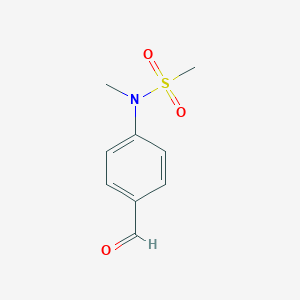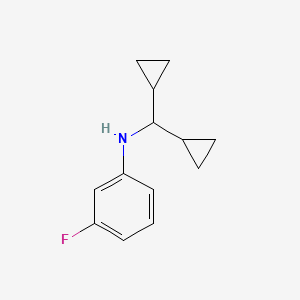
N-(dicyclopropylmethyl)-3-fluoroaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- It is also known by other names, including Rilmenidine , oxaminozoline , and N-(dicyclopropylmethyl)-4,5-dihydro-2-oxazolamine .
- The compound’s melting point is 106-107°C .
- It is a novel antihypertensive drug and an orally active selective I1 imidazoline receptor agonist. Additionally, it acts as an α2-adrenergic receptor agonist and induces autophagy .
- Clinically, it plays a significant role in treating hypertension, ventricular arrhythmias, and heart failure .
N-(dicyclopropylmethyl)-3-fluoroaniline: is a chemical compound with the molecular formula C10H16N2F and a molecular weight of 180.25 g/mol .
Preparation Methods
- There are a couple of synthetic routes for preparing N-(dicyclopropylmethyl)-3-fluoroaniline:
Method 1:
Method 2:
Chemical Reactions Analysis
- Common reagents and conditions:
Oxidation: Can be achieved using oxidizing agents like .
Reduction: Reduction reactions can be carried out using reducing agents such as .
Substitution: Substitution reactions may involve halogenation (e.g., or ).
- Major products formed depend on the specific reaction conditions.
N-(dicyclopropylmethyl)-3-fluoroaniline: can undergo various reactions, including oxidation, reduction, and substitution.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for its effects on autophagy and cellular pathways.
Medicine: Its antihypertensive properties are of clinical interest.
Industry: May find applications in pharmaceutical manufacturing.
Mechanism of Action
- It inhibits Na+/H+ antiporters in the kidneys, contributing to its antihypertensive effects.
- Additionally, it induces autophagy and affects leukemia cell proliferation .
N-(dicyclopropylmethyl)-3-fluoroaniline: acts centrally by reducing sympathetic nervous system activity.
Comparison with Similar Compounds
- While I couldn’t find direct comparisons, its unique features lie in its dual receptor agonism (I1 imidazoline and α2-adrenergic receptors) and autophagy induction.
- Similar compounds might include other antihypertensive agents or imidazoline derivatives.
Remember that this information is based on available data up to a certain point, and further research may provide additional insights.
Properties
Molecular Formula |
C13H16FN |
|---|---|
Molecular Weight |
205.27 g/mol |
IUPAC Name |
N-(dicyclopropylmethyl)-3-fluoroaniline |
InChI |
InChI=1S/C13H16FN/c14-11-2-1-3-12(8-11)15-13(9-4-5-9)10-6-7-10/h1-3,8-10,13,15H,4-7H2 |
InChI Key |
PVBJUXKQLRAPPE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(C2CC2)NC3=CC(=CC=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


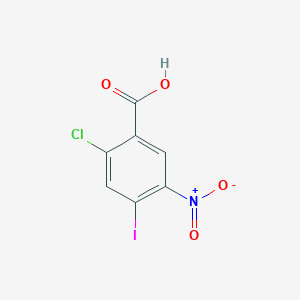
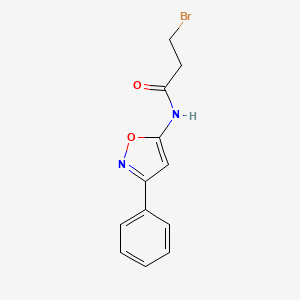
![(6Z,14Z)-12-hydroxy-2-[(5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl)oxymethyl]-9-[(6-hydroxy-4,9-dimethyl-2-oxo-1,3,8-trioxaspiro[4.5]decan-7-yl)oxy]-3,8,10,12-tetramethyl-4,17-dioxabicyclo[14.1.0]heptadeca-6,14-diene-5,13-dione](/img/structure/B12103648.png)
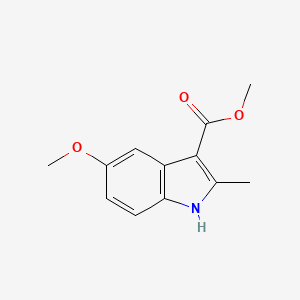
![2-[[2-[[2-[[2-[(2-Acetamido-3-methyl-3-sulfanylbutanoyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-4-oxobutanoyl]amino]-3-sulfanylidenepropaneperoxoic acid;acetic acid](/img/structure/B12103655.png)
![Aluminium(3+) 6,8-dihydroxy-1-methyl-3,5-dioxido-9,10-dioxo-7-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-YL]anthracene-2-carboxylate](/img/structure/B12103657.png)

![1-(2,9-Diazaspiro[5.5]undecan-2-yl)ethanone;hydrochloride](/img/structure/B12103673.png)


![(3-Methylbutan-2-yl)[1-(1,3-thiazol-2-yl)ethyl]amine](/img/structure/B12103699.png)
![N-[2-hydroxy-2-(3-hydroxyphenyl)ethyl]-N-methylacetamide](/img/structure/B12103703.png)
